A Technical Guide to the Fluorescent Properties of 2-Aminoacridin-9(10H)-one Hydrochloride
A Technical Guide to the Fluorescent Properties of 2-Aminoacridin-9(10H)-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoacridin-9(10H)-one, often referred to as 2-aminoacridone, is a heterocyclic aromatic compound notable for its intrinsic fluorescence.[1] As a derivative of the acridone core structure, this molecule has garnered attention in various scientific fields, particularly as a fluorescent probe for biophysical and cellular studies. Its utility stems from a combination of favorable photophysical properties, including strong fluorescence and sensitivity to the local environment.[1] This solvatochromic behavior, where the spectral properties shift in response to solvent polarity, makes it a valuable tool for investigating molecular interactions and micro-environmental changes.[1][2] This technical guide provides an in-depth overview of the core fluorescent properties of 2-aminoacridin-9(10H)-one, detailed experimental protocols for its characterization and application, and a summary of its synthesis.
Core Fluorescent Properties
The fluorescence of 2-aminoacridone is characterized by its excitation and emission spectra, quantum yield (ΦF), and fluorescence lifetime (τ). These properties are highly dependent on the solvent and local chemical environment, a crucial consideration for experimental design.[1][2]
Data Presentation: Spectral and Photophysical Properties
The quantitative spectral data for 2-aminoacridone and related derivatives are summarized below. The variations in these values highlight the influence of the molecular environment on the fluorophore's electronic states.
| Property | Value | Solvent / Conditions | Source |
| Excitation Maximum (λex) | 429 nm | Not Specified | [1][3] |
| 428 nm | Not Specified | [1] | |
| 425 nm | Not Specified | [1] | |
| 420 nm | 0.1 M Tris, pH 8.0 | [1] | |
| 386 nm | Not Specified (for Acd) | [2] | |
| 405 nm | PBS (for 9AA** derivative) | [4] | |
| Emission Maximum (λem) | 529 nm | Not Specified | [1][3] |
| 525 nm | Not Specified | [1] | |
| 532 nm | Not Specified | [1] | |
| 542 nm | 0.1 M Tris, pH 8.0 | [1] | |
| Quantum Yield (ΦF) | 0.95 | Water (for Acd) | [2] |
| 0.29 | THF (for Acd) | [2] | |
| 0.95 ± 0.02 | Water (for 9AA** derivative) | [4] | |
| 0.99 | Ethanol (for 9-Aminoacridine) | [5] | |
| Fluorescence Lifetime (τ) | ~15 ns | Not Specified (for Acd) | [2] |
| 17.0 ns | PBS (for 9AA** derivative) | [4] |
*Note: Acd refers to Acridon-2-ylalanine, a derivative where the acridone core is attached to an alanine residue.[2] **Note: 9AA refers to 9-Aminoacridine.[4] ***Note: Quantum yield and lifetime are particularly sensitive to the specific derivative and environment.
Experimental Protocols
Accurate characterization and application of 2-aminoacridone hydrochloride require meticulous experimental procedures. The following sections detail protocols for measuring its fluorescence spectrum, determining its quantum yield, and a general method for its synthesis.
Measurement of the Fluorescence Spectrum
This protocol outlines the steps to determine the excitation and emission spectra of 2-aminoacridone using a standard spectrofluorometer.[1]
-
Objective: To identify the wavelengths of maximum excitation (λex) and emission (λem).
-
Materials:
-
2-aminoacridin-9(10H)-one hydrochloride powder
-
Spectroscopic grade solvent (e.g., ethanol, DMSO, or a specific buffer)
-
Spectrofluorometer
-
Quartz cuvettes
-
-
Procedure:
-
Solution Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects.
-
Emission Spectrum Measurement:
-
Excitation Spectrum Measurement:
-
Determination of Fluorescence Quantum Yield (Relative Method)
The comparative method is widely used to determine the fluorescence quantum yield (ΦF) by comparing the sample's fluorescence to a standard with a known quantum yield.[1]
-
Objective: To calculate the ΦF of 2-aminoacridone relative to a standard.
-
Materials:
-
2-aminoacridone hydrochloride
-
Quantum yield standard (e.g., quinine sulfate in 0.5 M H₂SO₄, ΦF = 0.54).[1]
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes
-
-
Procedure:
-
Solution Preparation: Prepare a series of five to six dilutions for both the sample and the standard in the same solvent. Concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize re-absorption effects.[1]
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.[1]
-
Fluorescence Measurement: Using a spectrofluorometer, record the corrected emission spectrum for each solution at the same excitation wavelength used for the absorbance measurements.[1]
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) Where:
-
Φ_r is the quantum yield of the reference standard.
-
Grad_s and Grad_r are the gradients of the plots for the sample and reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions (if different).
-
-
-
General Synthesis of Acridone Derivatives
A common route for synthesizing the acridone core involves an initial Ullmann condensation followed by acid-catalyzed cyclization.[6]
-
Objective: To synthesize the acridone scaffold from precursor molecules.
-
Materials:
-
2-bromobenzoic acid
-
Appropriate aniline derivative (e.g., p-anisidine for an amino precursor)
-
Potassium carbonate (K₂CO₃)
-
Copper (Cu) powder
-
Ethanol (EtOH)
-
Polyphosphoric acid (PPA)
-
-
Procedure:
-
Ullmann Condensation:
-
Cyclization:
-
Applications and Signaling
The unique photophysical properties of 2-aminoacridone hydrochloride make it suitable for various advanced applications in research.
Fluorescent Probing and FRET
As a fluorophore, 2-aminoacridone can be incorporated into larger molecules, such as amino acids (e.g., Acridon-2-ylalanine or Acd), to create fluorescent probes.[2] These probes can be used to label proteins and monitor conformational changes, binding events, or enzymatic activity.[2] The long fluorescence lifetime of acridone derivatives (~15 ns) makes them particularly useful for fluorescence lifetime imaging microscopy (FLIM) and for creating Förster Resonance Energy Transfer (FRET) pairs.[2] For instance, Acd can serve as a FRET donor with common fluorophores like fluorescein or rhodamine.[2]
Environmental Sensing
The fluorescence of acridone derivatives is often sensitive to the polarity of the solvent and the local pH.[2][7] For example, the quantum yield of Acd changes dramatically from 0.95 in water to 0.29 in the less polar solvent THF, demonstrating its solvatochromic nature.[2] Furthermore, the protonation state of the amino group and the heterocyclic nitrogen can alter the electronic structure, leading to shifts in the emission spectrum. This property has been explored to develop acridine-based fluorescent pH indicators, which can be used to monitor pH changes in biological systems or chemical reactions.[8][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis and In Vivo Incorporation of Acridon-2-ylalanine, a Fluorescent Amino Acid for Lifetime and FRET/LRET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrum [2-Aminoacridone] | AAT Bioquest [aatbio.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The 'delta pH'-probe 9-aminoacridine: response time, binding behaviour and dimerization at the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An unexpected dual-response pH probe based on acridine - PubMed [pubmed.ncbi.nlm.nih.gov]
